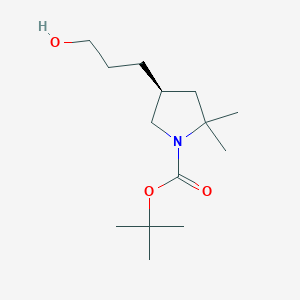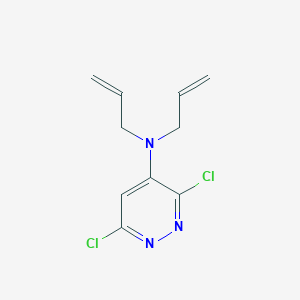
(5-Chloro-6-methyl-2-pyrazinyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methyl-2-pyrazinemethanol is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-2-pyrazinemethanol typically involves the chlorination of 6-methyl-2-pyrazinemethanol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C6H7N2O} + \text{SOCl2} \rightarrow \text{C6H6ClN2O} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for 5-Chloro-6-methyl-2-pyrazinemethanol may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-methyl-2-pyrazinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-6-methyl-2-pyrazinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 5-Chloro-6-methyl-2-pyrazinemethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methylpyrazine: Similar structure but lacks the hydroxymethyl group.
6-Methyl-2-pyrazinemethanol: Similar structure but lacks the chlorine atom.
2-Chloro-6-methylpyrazine: Similar structure but with different substitution patterns.
Uniqueness
5-Chloro-6-methyl-2-pyrazinemethanol is unique due to the presence of both chlorine and hydroxymethyl groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
(5-chloro-6-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-6(7)8-2-5(3-10)9-4/h2,10H,3H2,1H3 |
Clé InChI |
NSWYUTFDWXYJGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)

![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)

![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)
![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)


![4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B13985584.png)
